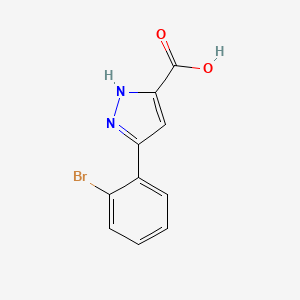

3-(2-Bromphenyl)-1H-Pyrazol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Wissenschaftliche Forschungsanwendungen

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

Similar compounds such as phenylboronic acid have been reported to have receptor-like abilities . They can bind to 1,2 and 1,3-cis-diols motifs of carbohydrates, which are used for the development of synthetic ‘boron-lectins’ .

Mode of Action

It’s worth noting that the dynamic covalent interaction between boronic acid and saccharides has been studied . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Phenylboronic acid, a similar compound, has been used for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . These processes could potentially be affected by the compound.

Result of Action

The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid. For instance, the compound is likely to be mobile in the environment due to its water solubility . This could potentially affect how the compound interacts with its targets and its overall effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of phenyl-substituted pyrazoles.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid

- 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

- 3-(2-iodophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Biologische Aktivität

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's biological interactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, a study showed that related compounds demonstrated up to 84.2% inhibition of inflammation in a carrageenan-induced paw edema model, comparable to standard anti-inflammatory drugs like diclofenac . The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses.

| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |

|---|---|---|---|

| 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid | TBD | Diclofenac | 86.72 |

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, derivatives induced apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1 μM . The structure-activity relationship suggests that modifications at the 5-position of the pyrazole ring can enhance anticancer efficacy.

| Cell Line | Compound Concentration (μM) | Apoptosis Induction | Reference |

|---|---|---|---|

| MDA-MB-231 | 1 | Increased caspase-3 activity (1.33–1.57 times) | |

| HepG2 | TBD | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) against these pathogens was found to be comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| E. coli | TBD | Ampicillin | TBD |

| Staphylococcus aureus | TBD | Norfloxacin | TBD |

Case Studies

Several case studies highlight the potential of pyrazole derivatives in therapeutic applications:

- Inflammatory Diseases : A series of novel pyrazole compounds were synthesized and tested for their efficacy in reducing inflammation in animal models, showing promising results that suggest potential for treating conditions like rheumatoid arthritis.

- Cancer Treatment : Investigations into the effects of pyrazole derivatives on tumor growth in xenograft models revealed significant tumor size reduction, indicating their potential use as chemotherapeutic agents.

- Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against clinical isolates demonstrated notable antibacterial activity, suggesting their relevance in developing new antibiotics.

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHSBISDUVBMMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.